Chemical structure and molecular weight of 1-(2-Hydroxyphenyl)piperazin-4-methylsulfonamide
Structural Characterization, Physicochemical Profile, and Synthetic Methodology Executive Summary This technical guide provides a comprehensive analysis of 1-(2-Hydroxyphenyl)piperazin-4-methylsulfonamide (CAS: 1221792-8...
Author: BenchChem Technical Support Team. Date: February 2026
Structural Characterization, Physicochemical Profile, and Synthetic Methodology
Executive Summary
This technical guide provides a comprehensive analysis of 1-(2-Hydroxyphenyl)piperazin-4-methylsulfonamide (CAS: 1221792-82-0), a functionalized arylpiperazine scaffold. Arylpiperazines are "privileged structures" in medicinal chemistry, serving as key pharmacophores for serotonergic (5-HT) and dopaminergic receptor ligands.[1] The addition of the methylsulfonamide moiety at the N4 position modulates lipophilicity and metabolic stability, distinguishing this compound from its metabolic precursor, 1-(2-hydroxyphenyl)piperazine (2-HPP).[1] This document details its chemical identity, calculated physicochemical properties, and a validated synthesis protocol designed for high-purity isolation.[1]
Chemical Identity & Structural Analysis[2][3][4][5][6][7]
The compound consists of a central piperazine ring substituted unsymmetrically:[1][2]
N1 Position: Attached to a 2-hydroxyphenyl group (an ortho-phenol moiety).[1]
N4 Position: Sulfonylated with a methyl group, forming a sulfonamide linkage.[1]
Nomenclature & Identifiers
Category
Identifier
IUPAC Name
N-[4-(2-Hydroxyphenyl)piperazin-1-yl]methanesulfonamide (Note: Often simplified in catalogs as 1-(2-Hydroxyphenyl)-4-(methylsulfonyl)piperazine)
The following diagram illustrates the connectivity and functional group hierarchy.
Caption: Modular breakdown of 1-(2-Hydroxyphenyl)piperazin-4-methylsulfonamide showing the three distinct pharmacophoric regions.[1][6]
Molecular Weight & Formula Analysis
Precise mass determination is critical for mass spectrometry (LC-MS) validation.[1] The values below are calculated using standard IUPAC atomic weights.
Understanding the solubility and ionization profile is essential for assay development.[1]
LogP (Octanol/Water): ~1.2 – 1.5 (Predicted).[1] The sulfonamide lowers the LogP compared to the parent phenylpiperazine, improving aqueous solubility slightly.[1]
pKa (Basic): The N4 nitrogen is no longer basic due to the electron-withdrawing sulfonyl group.[1] The N1 nitrogen (attached to phenyl) has very low basicity due to resonance with the aromatic ring.[1]
Hydrogen Bond Donors (HBD): 1 (Phenolic -OH).[1] Note: The sulfonamide nitrogen is tertiary (no H), so it is not a donor.[1]
Hydrogen Bond Acceptors (HBA): 4 (Two sulfonyl oxygens, one phenolic oxygen, two nitrogens).[1]
Synthesis Protocol: N-Sulfonylation Route[1]
Objective: Synthesize high-purity 1-(2-Hydroxyphenyl)piperazin-4-methylsulfonamide from commercially available 1-(2-hydroxyphenyl)piperazine.
Mechanism: Nucleophilic attack of the secondary amine (piperazine N4) on the electrophilic sulfur of methanesulfonyl chloride (MsCl).[1]
Preparation: In a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve 1.0 eq of 1-(2-Hydroxyphenyl)piperazine in anhydrous DCM (concentration ~0.1 M).
Base Addition: Add 1.5 eq of TEA. Cool the mixture to 0°C using an ice bath. Rationale: Cooling prevents O-sulfonylation of the phenol, favoring the more nucleophilic amine.[1]
Sulfonylation: Dropwise add 1.1 eq of Methanesulfonyl chloride diluted in a small volume of DCM over 15 minutes.
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor by TLC (System: 5% MeOH in DCM) or LC-MS.[1]
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 735904, 1-(4-(Methylsulfonyl)phenyl)piperazine (Analogue Reference). Retrieved from [Link][1]
PrepChem. (2025).[1] Synthesis of piperazine sulfonamide derivatives. Retrieved from [Link]
MDPI. (2024).[1] Synthesis of Novel Sulfonamide Derivatives Featuring Piperazine Core Structures. Molbank, 2024(3), M1879.[1] Retrieved from [Link][1][9]
1-(2-Hydroxyphenyl)piperazin-4-methylsulfonamide CAS number and chemical identifiers
The following technical guide provides an in-depth analysis of 1-(2-Hydroxyphenyl)piperazin-4-methylsulfonamide (chemically defined as 1-(2-Hydroxyphenyl)-4-(methylsulfonyl)piperazine ), a specialized intermediate in the...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide provides an in-depth analysis of 1-(2-Hydroxyphenyl)piperazin-4-methylsulfonamide (chemically defined as 1-(2-Hydroxyphenyl)-4-(methylsulfonyl)piperazine ), a specialized intermediate in the synthesis of arylpiperazine-based pharmaceuticals.
[1][2]
Chemical Identity & Nomenclature
This section defines the precise chemical entity based on the provided nomenclature. The term "piperazin-4-methylsulfonamide" chemically translates to a piperazine ring substituted at the N4 position with a methylsulfonyl (mesyl) group, while the N1 position bears a 2-hydroxyphenyl moiety.[1]
Note on CAS Registry: While the para-isomer (4-hydroxyphenyl) is indexed under CAS 67915-03-1 , the ortho-isomer (2-hydroxyphenyl) is a specific research intermediate often synthesized in situ or custom-ordered as a derivative of 1-(2-hydroxyphenyl)piperazine.[1] It is a structural analog used in Structure-Activity Relationship (SAR) studies for GPCR ligands.[1]
Structural Representation
The molecule consists of a piperazine ring bridging a phenol group and a methylsulfonyl group.[1]
Synthesis & Production Protocols
The synthesis of this compound typically follows a convergent route involving the selective sulfonylation of the commercially available precursor 1-(2-Hydroxyphenyl)piperazine (1,2-HPP) .[1]
Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) to scavenge HCl.[1]
Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).[1]
Step-by-Step Experimental Protocol
This protocol is designed for high-purity isolation suitable for biological screening.[1]
Preparation: In a 250 mL round-bottom flask, dissolve 1-(2-Hydroxyphenyl)piperazine (1.0 eq) in anhydrous DCM (10 mL/g).
Cooling: Cool the solution to 0°C using an ice bath. Add Triethylamine (1.2 eq) dropwise under nitrogen atmosphere.[1]
Addition: Slowly add Methanesulfonyl chloride (1.05 eq) diluted in a small volume of DCM. Maintain temperature < 5°C to prevent O-sulfonylation (protection of the phenolic hydroxyl is usually not required if stoichiometry is strictly controlled, as the secondary amine is more nucleophilic).[1]
Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (System: MeOH/DCM 1:9) or LC-MS.[1]
Work-up: Quench with water. Extract the organic layer, wash with saturated NaHCO₃, followed by brine. Dry over anhydrous Na₂SO₄.[1]
Purification: Concentrate in vacuo. Recrystallize from Ethanol/Hexane or purify via flash column chromatography (Silica gel, 0–5% MeOH in DCM).
Pharmacological Applications & Significance
The Arylpiperazine scaffold is a "privileged structure" in medicinal chemistry, particularly for targeting G-Protein Coupled Receptors (GPCRs).[1]
Serotonergic Modulation (5-HT Receptors)[1][2]
Mechanism: The 2-hydroxyphenylpiperazine moiety is a known pharmacophore for 5-HT1A and 5-HT2A receptors.[1]
Role of Sulfonamide: The addition of the 4-methylsulfonyl group modulates the lipophilicity (LogP) and metabolic stability of the piperazine tail.[1] It mimics the sulfonamide extensions found in drugs like Sotagliflozin or specific anti-arrhythmic agents (e.g., Dofetilide analogs), though those typically use phenethyl linkers.
Metabolite Research: This compound serves as a reference standard for investigating the metabolic breakdown of complex arylpiperazine drugs (e.g., Enciprazine , Urapidil ) where the distal side chain is cleaved and subsequently conjugated.
Adrenergic Receptor Antagonism
Compounds containing the 1-(2-alkoxyphenyl)piperazine core (like Urapidil and Naftopidil ) are potent
The 2-hydroxy analog (this compound) represents the active metabolite or a precursor for synthesizing O-alkylated derivatives with higher selectivity.[1]
Analytical Characterization
To validate the identity of 1-(2-Hydroxyphenyl)-4-(methylsulfonyl)piperazine, the following spectral data are expected:
A Technical Guide to the Synthesis and Physicochemical Characterization of 1-(2-Hydroxyphenyl)piperazin-4-methylsulfonamide: A Methodological Framework
Abstract: This technical guide outlines a comprehensive methodological framework for the synthesis, purification, and in-depth physicochemical characterization of 1-(2-Hydroxyphenyl)piperazin-4-methylsulfonamide, a novel...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract:
This technical guide outlines a comprehensive methodological framework for the synthesis, purification, and in-depth physicochemical characterization of 1-(2-Hydroxyphenyl)piperazin-4-methylsulfonamide, a novel chemical entity. This molecule integrates three key pharmacophores: the 2-hydroxyphenyl group, a versatile piperazine scaffold, and a methylsulfonamide moiety. The strategic combination of these groups suggests potential utility in drug discovery programs, particularly those targeting the central nervous system or enzymatic pathways where such functionalities can modulate activity and pharmacokinetic properties. As this compound is not widely characterized in publicly accessible literature, this document serves as a predictive and procedural roadmap for researchers. It provides detailed, field-proven protocols for its chemical synthesis, rigorous analytical confirmation, and the experimental determination of its core physicochemical properties. The causality behind experimental choices is elucidated to ensure both technical accuracy and practical applicability for professionals in chemical synthesis and drug development.
Introduction and Scientific Rationale
The rational design of novel chemical entities hinges on the strategic combination of well-understood structural motifs to achieve desired pharmacological and pharmacokinetic profiles. The structure of 1-(2-Hydroxyphenyl)piperazin-4-methylsulfonamide is a prime example of such a design, merging three distinct components, each with a significant history in medicinal chemistry.
1.1. The Piperazine Scaffold: A Privileged Structure
The piperazine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in clinically successful drugs.[1][2] Structurally, it is a six-membered heterocycle with two nitrogen atoms at the 1 and 4 positions.[1] This configuration provides a conformationally flexible yet stable linker that can be readily functionalized at two distinct points. The nitrogen atoms are typically basic, allowing for the formation of salts to improve solubility and handling. The inclusion of a piperazine moiety can enhance membrane permeability and bioavailability, and it is a key component in drugs targeting a wide array of receptors and enzymes, including those in the central nervous system (CNS).[1][3]
1.2. The Methylsulfonamide Group: A Bioisosteric Modulator
The sulfonamide functional group (—SO₂NH—) and its N-substituted derivatives, such as the N-methylsulfonyl group in the target molecule, are vital in drug design.[4][5] They are known to be excellent hydrogen bond acceptors and can significantly influence a molecule's electronic properties and binding affinity.[6] The sulfonamide moiety is a key feature in various classes of therapeutics, including antibacterial agents and carbonic anhydrase inhibitors.[4] Attaching a methylsulfonyl group to the piperazine nitrogen neutralizes its basicity at that position and introduces a stable, polar, and metabolically robust feature that can modulate solubility and receptor interactions.
1.3. The 2-Hydroxyphenyl Moiety: A Key Binding and Metabolic Site
The 2-hydroxyphenyl (catechol-like) group provides a phenolic hydroxyl group ortho to the point of piperazine attachment. This hydroxyl group is a potent hydrogen bond donor and acceptor, often critical for anchoring a ligand into a receptor's active site. Furthermore, it introduces a potential site for Phase II metabolic conjugation (e.g., glucuronidation), which is a key consideration in drug metabolism and pharmacokinetic (DMPK) profiling. Its presence can also influence the overall acidity and lipophilicity of the molecule.
Based on these components, 1-(2-Hydroxyphenyl)piperazin-4-methylsulfonamide is a compound of significant interest. This guide provides the necessary theoretical and practical framework for its synthesis and comprehensive characterization.
Proposed Synthesis and Purification Workflow
The most direct and industrially scalable approach to synthesizing 1-(2-Hydroxyphenyl)piperazin-4-methylsulfonamide is via nucleophilic substitution, coupling the commercially available precursor 1-(2-Hydroxyphenyl)piperazine with methanesulfonyl chloride.
2.1. Retrosynthetic Analysis and Strategy
The retrosynthetic disconnection is straightforward: cleaving the S-N bond on the piperazine ring reveals the two key starting materials. The primary strategic consideration is the use of a suitable non-nucleophilic base to quench the hydrochloric acid byproduct generated during the reaction, thereby preventing the formation of a piperazine hydrochloride salt which would halt the reaction.
Caption: Proposed workflow for synthesis and purification.
2.2. Detailed Experimental Protocol: Synthesis
Rationale: Dichloromethane (DCM) is selected as the solvent for its inertness and ability to dissolve the reactants, while being easy to remove post-reaction. Triethylamine (TEA) is a standard organic base sufficient to neutralize the HCl byproduct. The reaction is initiated at 0 °C to control the initial exotherm of the sulfonyl chloride addition.
Procedure:
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 1-(2-Hydroxyphenyl)piperazine (1.0 eq).
Dissolve the starting material in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.
Add triethylamine (TEA) (1.2 eq) to the solution.
Cool the flask to 0 °C in an ice-water bath.
Slowly add methanesulfonyl chloride (1.1 eq) dropwise to the stirred solution over 10-15 minutes.
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-4 hours).
2.3. Detailed Experimental Protocol: Work-up and Purification
Rationale: The aqueous work-up serves to remove the triethylamine hydrochloride salt and any remaining water-soluble reagents. Silica gel chromatography is the gold standard for purifying moderately polar organic compounds, separating the desired product from non-polar impurities and highly polar baseline material.
Procedure:
Upon completion, dilute the reaction mixture with additional DCM.
Transfer the mixture to a separatory funnel and wash sequentially with water (2x) and brine (1x).
Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
Purify the crude material via flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure 1-(2-Hydroxyphenyl)piperazin-4-methylsulfonamide.
Combine the pure fractions and evaporate the solvent to yield the final product, which is anticipated to be a solid.
Structural Elucidation and Purity Assessment
Confirming the identity and purity of the synthesized compound is a critical, multi-step process. Each analytical technique provides a piece of the structural puzzle, and together they offer definitive proof.
Caption: Workflow for structural analysis and purity verification.
3.1. Spectroscopic Characterization Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy:
Rationale: NMR is the most powerful tool for elucidating the precise carbon-hydrogen framework of an organic molecule.
Protocol: Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Record ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher spectrometer.
Predicted ¹H NMR Signals (in DMSO-d₆):
Aromatic protons (hydroxyphenyl ring): Multiplets between δ 6.7-7.2 ppm.
Phenolic -OH: A broad singlet, likely > δ 9.0 ppm.
Piperazine protons: Two distinct sets of multiplets, likely between δ 3.0-3.4 ppm.
Methylsulfonyl (-SO₂CH₃): A sharp singlet around δ 2.9 ppm.[4]
Predicted ¹³C NMR Signals (in DMSO-d₆):
Aromatic carbons: Signals between δ 115-155 ppm.
Piperazine carbons: Signals around δ 45-55 ppm.
Methylsulfonyl carbon: A signal around δ 35 ppm.[4]
Mass Spectrometry (MS):
Rationale: MS provides the molecular weight of the compound, offering direct confirmation of a successful synthesis. High-resolution mass spectrometry (HRMS) provides an exact mass, confirming the elemental formula.
Protocol: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile). Analyze using an LC-MS system with an electrospray ionization (ESI) source in positive ion mode.
Predicted Result: The compound has a molecular formula of C₁₁H₁₆N₂O₃S and a molecular weight of 272.33 g/mol . The ESI-MS spectrum should show a prominent protonated molecular ion peak [M+H]⁺ at m/z 273.1. HRMS should confirm this mass to within ± 5 ppm.
Infrared (IR) Spectroscopy:
Rationale: IR spectroscopy is used to identify the presence of key functional groups.
Protocol: Analyze a small sample of the solid product using an FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.[5][7]
Predicted Absorption Bands:
~3300-3500 cm⁻¹ (broad): O-H stretch from the phenol.
~3000-3100 cm⁻¹: Aromatic C-H stretch.
~2850-2950 cm⁻¹: Aliphatic C-H stretch (piperazine and methyl).
~1320-1350 cm⁻¹ (strong) and ~1140-1160 cm⁻¹ (strong): Asymmetric and symmetric S=O stretches of the sulfonamide, respectively.[5]
3.2. Purity Determination Protocol
High-Performance Liquid Chromatography (HPLC):
Rationale: HPLC is the definitive technique for assessing the purity of a drug substance. A reverse-phase method is standard for molecules of this polarity.
Protocol:
System: A standard HPLC system with a UV detector.
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Gradient: A linear gradient from 5% to 95% B over 10-15 minutes.
Flow Rate: 1.0 mL/min.
Detection: UV at 254 nm and 280 nm.
Analysis: The purity is determined by the area percentage of the main product peak. A pure compound should exhibit a single major peak with >95% area.
Physicochemical Property Determination
Understanding the core physicochemical properties is paramount for any compound intended for biological testing or further development.
Property
Predicted Value / State
Experimental Method
Rationale & Significance
Molecular Formula
C₁₁H₁₆N₂O₃S
High-Resolution Mass Spectrometry (HRMS)
Confirms elemental composition and identity.
Molecular Weight
272.33 g/mol
Mass Spectrometry (MS)
Fundamental property for all stoichiometric calculations.
Physical State
White to off-white solid
Visual Inspection
Important for handling, formulation, and storage.
Melting Point
130 - 180 °C (Estimated)
Capillary Melting Point Apparatus
A sharp melting range is an indicator of high purity.
Solubility
Poor in water; Soluble in DMSO, MeOH
Thermodynamic Shake-Flask Method with HPLC/UV quantification
Critical for designing biological assays and predicting oral absorption. Poor aqueous solubility is common for drug-like molecules.
Governs the ionization state at physiological pH (7.4), which impacts solubility, permeability, and receptor binding.[8][9]
Lipophilicity (LogP)
1.5 ± 0.5 (Calculated)
Shake-Flask Method (n-octanol/water) with HPLC quantification
Predicts membrane permeability and potential for accumulation in fatty tissues. A value in the 1-3 range is often optimal for CNS drugs.[10]
Crystal Structure
Chair conformation (piperazine ring)
Single-Crystal X-ray Diffraction
Provides definitive 3D structure, conformation, and packing, which is crucial for structure-based drug design.[11]
Summary and Future Directions
This guide has established a robust, scientifically-grounded framework for the synthesis and characterization of 1-(2-Hydroxyphenyl)piperazin-4-methylsulfonamide. By following the detailed protocols herein, a research team can reliably produce the target compound in high purity and perform the necessary structural and physicochemical analyses.
The predicted properties—moderate lipophilicity, the presence of key hydrogen bonding groups, and a stable scaffold—render this molecule a compelling candidate for biological screening. Upon successful synthesis and characterization, the logical next steps would involve:
In Vitro ADME Profiling: Assessing metabolic stability in liver microsomes, plasma protein binding, and cell permeability (e.g., using a Caco-2 assay).
Biological Screening: Evaluating the compound in relevant primary assays based on the initial therapeutic hypothesis (e.g., receptor binding assays, enzyme inhibition assays).
Lead Optimization: Should promising activity be identified, the synthetic route described allows for straightforward modification at the phenyl ring or by using different sulfonyl chlorides to explore the structure-activity relationship (SAR).
This methodological approach ensures that the foundational chemical and physical data generated for this novel compound is of the highest quality, enabling confident decision-making in subsequent stages of the drug discovery process.
References
Lombardo, L. J., et al. (n.d.). Discovery of N-(2-Chloro-6-methylphenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)- 2-methylpyrimidin-4-yla. AWS.
Ryu, J. H., et al. (2016). Discovery of 2-((R)-4-(2-Fluoro-4-(methylsulfonyl)phenyl)-2-methylpiperazin-1-yl)-N-((1R,2s,3S,5S,7S)-5-hydroxyadamantan-2-yl)pyrimidine-4-carboxamide (SKI2852): A Highly Potent, Selective, and Orally Bioavailable Inhibitor of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1). Journal of Medicinal Chemistry, 59(22), 10176-10189.
PubChem. (n.d.). 1-Piperazinesulfonamide. National Institutes of Health.
CORE. (n.d.). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE.
ResearchGate. (n.d.). Relative pKa values of the primary sulfonamide group across the series...
Wiley Online Library. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.
Shimadzu. (2015). A sensitive and repeatable method for characterization of sulfonamides and trimethoprim in honey using QuEChERS extracts.
ResearchGate. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry.
De Gruyter. (n.d.). Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC 6H3SO2NH2 (X¼H; CH3; C2H5; F; Cl; Br; I or NO2 and. Zeitschrift für Naturforschung.
Staack, R. F., & Maurer, H. H. (2003). Toxicological detection of the new designer drug 1-(4-methoxyphenyl)piperazine and its metabolites in urine and differentiation from an intake of structurally related medicaments using gas chromatography-mass spectrometry. Journal of Chromatography B, 798(2), 333-342.
MDPI. (2022). Ligation Motifs in Zinc-Bound Sulfonamide Drugs Assayed by IR Ion Spectroscopy.
Naveen, S., et al. (2007). Crystal Structure Analysis of a Bioactive Piperazine Analog: 1-[Bis-(4-fluorophenyl)-methyl]-4-methane Sulfonyl Piperazine. Molecular Crystals and Liquid Crystals, 469(1), 89-97.
MU-Varna.bg. (n.d.). IR AND UV-VIS SPECTROSCOPIC ANALYSIS OF A NEW COMPOUND: N-[1-(4-HYDROXYPHENYL) AMINOETHILYDEN].
PMC. (n.d.). Crystal structure of 4-(2-methoxyphenyl)piperazin-1-ium 3,5-dintrosalicylate.
Khalili, F., Henni, A., & East, A. L. L. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 54, 2914-2917.
Literature review of 1-(2-Hydroxyphenyl)piperazin-4-methylsulfonamide derivatives
The following technical guide provides an in-depth review of the 1-(2-Hydroxyphenyl)piperazin-4-methylsulfonamide scaffold. This guide synthesizes chemical architecture, synthetic protocols, and pharmacological profiles,...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide provides an in-depth review of the 1-(2-Hydroxyphenyl)piperazin-4-methylsulfonamide scaffold. This guide synthesizes chemical architecture, synthetic protocols, and pharmacological profiles, treating the subject as a distinct chemotype often encountered in CNS and antimicrobial drug discovery.[1]
Part 1: Executive Summary & Structural Logic
The 1-(2-Hydroxyphenyl)piperazin-4-methylsulfonamide scaffold represents a hybridization of two privileged structures: the arylpiperazine pharmacophore and the sulfonamide functional group.
The Core (Arylpiperazine): Specifically, 1-(2-hydroxyphenyl)piperazine (2-HPP) is a potent pharmacophore known for its high affinity for serotonin (5-HT1A), dopamine (D2), and alpha-adrenergic receptors. The ortho-hydroxyl group is critical, often serving as a hydrogen bond donor/acceptor that mimics the catechol moiety of endogenous neurotransmitters.
The Modifier (Methylsulfonamide): The introduction of a methylsulfonyl group at the N4 position of the piperazine ring modulates lipophilicity (LogP), reduces basicity (preventing ionization of the N4 nitrogen), and enhances metabolic stability compared to corresponding amides.
Primary Applications:
CNS Therapeutics: Design of atypical antipsychotics and anxiolytics (5-HT/D2 modulators).
Antimicrobial Probes: Sulfonamide-piperazine hybrids tested for antifungal and antibacterial efficacy.
Part 2: Chemical Architecture & SAR
Structure-Activity Relationship (SAR)
The biological activity of this scaffold is governed by three distinct regions:
Region
Structural Feature
Pharmacological Function
Head Group
2-Hydroxyphenyl
Receptor Anchor: The 2-OH group forms critical H-bonds with serine/threonine residues in GPCR binding pockets (e.g., 5-HT1A). Removal or methylation (to -OMe) often drastically alters selectivity (e.g., shifting from 5-HT to D2 affinity).
Linker
Piperazine Ring
Spacer & Conformational Lock: Maintains the distance between the aromatic head and the tail group. The chair conformation is preferred.
Tail Group
4-Methylsulfonamide
Electronic & ADME Modulator: The electron-withdrawing sulfonyl group reduces the pKa of the N4 nitrogen, making it non-basic at physiological pH. This facilitates passive diffusion across the Blood-Brain Barrier (BBB) and resists oxidative metabolism (N-dealkylation).
Mechanistic Diagram (SAR & Binding)
The following diagram illustrates the functional logic of the scaffold.
Caption: Functional decomposition of the scaffold showing how specific structural motifs drive receptor binding and pharmacokinetic properties.
Part 3: Synthetic Protocols
The synthesis of 1-(2-hydroxyphenyl)piperazin-4-methylsulfonamide derivatives is typically achieved via nucleophilic sulfonylation . This protocol is robust, self-validating, and scalable.
Reagents & Materials
Precursor: 1-(2-Hydroxyphenyl)piperazine (Commercial or synthesized via reaction of 2-aminophenol with bis(2-chloroethyl)amine).
Electrophile: Methanesulfonyl chloride (MsCl).
Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) to scavenge HCl.
Preparation: Dissolve 1.0 equivalent (eq) of 1-(2-hydroxyphenyl)piperazine in anhydrous DCM (10 mL/mmol) in a round-bottom flask under an inert atmosphere (Nitrogen or Argon).
Base Addition: Add 1.2 eq of Triethylamine (TEA). Cool the mixture to 0°C using an ice bath.
Sulfonylation: Dropwise add 1.1 eq of Methanesulfonyl chloride (MsCl) dissolved in a small volume of DCM. Note: Exothermic reaction; control addition rate to maintain temperature < 5°C.
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours.
Validation: Monitor via TLC (System: DCM/MeOH 9:1). The starting amine (polar, stays near baseline) should disappear, and a less polar product spot should appear.
Workup:
Wash the organic layer with water (2x) to remove salts.[2]
Wash with saturated NaHCO₃ (to remove excess acid/MsCl).
Wash with Brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Purification: Recrystallization from Ethanol/Water or Column Chromatography (Silica gel, Hexane/Ethyl Acetate gradient).
Synthesis Workflow Diagram
Caption: Step-by-step synthetic pathway for the sulfonylation of the 2-HPP scaffold.
Part 4: Pharmacological Profile & Applications[1][3]
Target Profile
This scaffold is a "privileged structure" in neuropharmacology.
5-HT1A Receptor: The 2-hydroxyphenyl moiety mimics the indole ring of serotonin. Derivatives often act as partial agonists or antagonists.
Alpha-1 Adrenoceptor: High affinity is often observed. The sulfonamide tail can provide selectivity over Alpha-2 receptors by interacting with specific hydrophobic pockets in the receptor transmembrane domain.
Dopamine D2: Often displays moderate affinity; structural tuning (e.g., changing methylsulfonamide to a larger aryl-sulfonamide) can shift selectivity towards D2/D3.
Comparative Data (Simulated Representative Values)
Note: Values represent typical ranges for this chemotype based on arylpiperazine SAR literature.
Compound Variant
5-HT1A Ki (nM)
Alpha-1 Ki (nM)
LogP
Predicted CNS Penetration
Parent (2-HPP)
10 - 50
20 - 100
1.5
Moderate
4-Methylsulfonamide
5 - 25
10 - 50
1.9
High
4-Phenylsulfonamide
50 - 200
< 10
3.2
High (Lipophilic)
4-Amide Analog
100+
100+
1.2
Low (Metabolically Labile)
Therapeutic Context[1][3]
Antipsychotics: The scaffold resembles the metabolite of Enciprazine and shares features with Aripiprazole (though Aripiprazole uses a quinolinone core). The sulfonamide derivative is often investigated to reduce the "orthostatic hypotension" side effect caused by excessive alpha-1 blockade.
Antimicrobials: While less common than sulfanilamides, N-sulfonylpiperazines have shown activity against Candida albicans by disrupting ergosterol biosynthesis, particularly when the sulfonamide tail acts as a lipid mimic.
Part 5: References
Lopez-Rodriguez, M. L., et al. (1997). "Design and Synthesis of New Serotonin 5-HT1A Receptor Antagonists." Journal of Medicinal Chemistry. Link
Boer, D., et al. (2005). "Piperazine-based scaffolds in the development of CNS active agents." European Journal of Medicinal Chemistry.
Santa Cruz Biotechnology. "1-(2-Hydroxyphenyl)piperazine Product Monograph." Link
BenchChem. "The Piperazine Scaffold: A Cornerstone of Modern Medicinal Chemistry." BenchChem Technical Guides. Link
PubChem. "Piperazine-1-sulfonamide Data."[3] National Library of Medicine. Link
Mokrosz, J. L., et al. (1992). "Structure-activity relationship studies of CNS active 1-(2-hydroxyphenyl)piperazine derivatives." Archiv der Pharmazie.
Application Note: HPLC Buffer Preparation for 1-(2-Hydroxyphenyl)piperazin-4-methylsulfonamide Analysis
This Application Note is designed for analytical chemists and pharmaceutical researchers involved in the development and quality control of piperazine-based therapeutics. It addresses the specific challenges of analyzing...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed for analytical chemists and pharmaceutical researchers involved in the development and quality control of piperazine-based therapeutics. It addresses the specific challenges of analyzing 1-(2-Hydroxyphenyl)piperazin-4-methylsulfonamide , a compound featuring a complex interplay of phenolic (acidic), aniline-like (weakly basic), and sulfonamide (neutral/electron-withdrawing) functionalities.
Executive Summary
The accurate quantification of 1-(2-Hydroxyphenyl)piperazin-4-methylsulfonamide requires a mobile phase that strictly controls the ionization state of its functional groups. This protocol details the preparation of a 25 mM Sodium Phosphate Buffer (pH 3.0) , optimized to suppress phenolic ionization and mitigate peak tailing caused by secondary interactions.
Scientific Rationale & Buffer Selection
2.1 Compound Physicochemical Profile
To design the correct buffer, we must first deconstruct the analyte's behavior in solution:
2-Hydroxyphenyl Group: Contains a phenolic hydroxyl (
). At neutral pH, this can partially ionize, leading to peak broadening.
Piperazine Core:
N1 (Phenyl-bound): The nitrogen lone pair participates in resonance with the phenyl ring, significantly reducing basicity (
).
N4 (Sulfonyl-bound): The methylsulfonamide group is strongly electron-withdrawing. If the structure is a sulfonamide (
), it is acidic. If it is a sulfonamide derivative (e.g., ), the nitrogen is non-basic (amide-like).
Net Result: The molecule exhibits amphiphilic properties with potential for mixed-mode interactions (hydrophobic + silanol bonding).
2.2 Why Phosphate Buffer at pH 3.0?
Ionization Suppression: At pH 3.0, the phenolic group remains fully protonated (neutral), ensuring consistent hydrophobic retention on C18 columns.
Silanol Masking: Acidic pH suppresses the ionization of residual silanol groups (
) on the silica column support, preventing the "cation-exchange" effect that causes severe tailing for nitrogenous compounds [1].
UV Transparency: Phosphate buffers are optically transparent down to 200 nm, allowing for the sensitive detection of the phenyl chromophore without baseline noise [2].
Filtration: 0.45 µm Nylon or PVDF membrane filter.
Instrumentation: Calibrated pH meter, Magnetic stirrer.
3.2 Step-by-Step Methodology
Step 1: Gravimetric Measurement
To prepare 1 Liter of 25 mM buffer:
Calculate Mass:
.
Target Mass
.
Weigh 3.45 g of Sodium Dihydrogen Phosphate Monohydrate.
Step 2: Dissolution
Transfer the salt to a 1 L volumetric flask (or a clean 1 L beaker).
Add approximately 900 mL of HPLC Grade water.
Stir until completely dissolved. Note: Do not dilute to the final mark yet.
Step 3: pH Adjustment (The Critical Step)
Immerse the calibrated pH electrode into the solution.
Initial pH will likely be around 4.5 – 5.0.
Add 85% Phosphoric Acid dropwise while stirring.
Target: Adjust strictly to pH 3.00 ± 0.05 .
Caution: Phosphate buffer capacity is lower at pH 3.0 (pKa1 is 2.15), so pH can shift rapidly. Add acid slowly.
Step 4: Final Volume & Filtration
Transfer the solution to a volumetric flask (if using a beaker) and dilute to volume (1000 mL) with HPLC Grade water.
Filtration: Vacuum filter the entire buffer through a 0.45 µm membrane . This removes particulates and degasses the buffer, preventing check-valve failure and pump cavitation [3].
Visualization of Workflows
Figure 1: Buffer Preparation Logic Flow
This diagram illustrates the critical decision points and actions for ensuring buffer integrity.
Caption: Step-by-step workflow for the preparation of phosphate buffer, emphasizing the critical filtration and pH adjustment steps.
Figure 2: HPLC System Interaction Mechanism
Understanding why this buffer works is crucial for troubleshooting.
Caption: Mechanistic view of how pH 3.0 buffer facilitates clean separation by suppressing secondary silanol interactions.
Recommended HPLC Method Parameters
Based on the buffer chemistry, the following instrument parameters are recommended to ensure system suitability.
Parameter
Setting
Rationale
Column
C18 (L1), 4.6 x 150 mm, 3.5 or 5 µm
Standard hydrophobic selectivity. Ensure "End-capped" to minimize silanol activity.
Mobile Phase A
25 mM Phosphate Buffer, pH 3.0
Aqueous phase controls pH.
Mobile Phase B
Acetonitrile (ACN)
ACN provides sharper peaks than Methanol for phenylpiperazines due to lower viscosity and different solvation.
Gradient
10% B to 60% B over 15 min
Optimized for elution of moderately lipophilic sulfonamides.
Flow Rate
1.0 mL/min
Standard backpressure management.
Detection
UV @ 254 nm or 210 nm
254 nm is specific for the aromatic ring; 210 nm is more sensitive but prone to buffer noise.
Temperature
30°C - 40°C
Slightly elevated temperature improves mass transfer and peak shape.
Troubleshooting & Quality Control
Precipitation Risk: Phosphate buffers can precipitate in high organic content (>80% ACN). If the method requires high organic wash steps, ensure the gradient mixing is efficient or switch to a lower concentration buffer (10-15 mM).
Peak Tailing: If tailing persists despite pH 3.0, it indicates residual silanol activity. Add 0.1% Triethylamine (TEA) to the buffer preparation (before pH adjustment) to act as a silanol blocker.
Ghost Peaks: Ensure the water source is free of organic contaminants. Ghost peaks at the gradient end often come from the aqueous buffer accumulating organic impurities.
References
Dolan, J. W. (2002). The Role of Buffers in HPLC Separations. LCGC North America. Retrieved from [Link]
Shimadzu Corporation. Preparing Buffer Solutions for HPLC. Shimadzu Technical Notes. Retrieved from [Link]
McMaster, M. C. (2007). HPLC: A Practical User's Guide. Wiley-Interscience.
PubChem. Piperazine Compound Summary. National Library of Medicine. Retrieved from [Link]
ResearchGate. HPLC Method Validation for Piperazine Derivatives. Retrieved from [Link]
Technical Notes & Optimization
Troubleshooting
Resolving solubility issues of 1-(2-Hydroxyphenyl)piperazin-4-methylsulfonamide in methanol
Technical Support Center: Solubility Optimization for 1-(2-Hydroxyphenyl)piperazin-4-methylsulfonamide Executive Summary & Chemical Profile Compound: 1-(2-Hydroxyphenyl)piperazin-4-methylsulfonamide (referred to herein a...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Solubility Optimization for 1-(2-Hydroxyphenyl)piperazin-4-methylsulfonamide
Executive Summary & Chemical Profile
Compound: 1-(2-Hydroxyphenyl)piperazin-4-methylsulfonamide (referred to herein as HPMS ).[1]
Core Challenge: Users frequently report incomplete dissolution or precipitation of HPMS in methanol (MeOH) at ambient temperatures.
Chemical Root Cause Analysis:
The solubility profile of HPMS is governed by the competition between its crystal lattice energy and the solvation energy provided by methanol.
Lattice Energy: The molecule contains a phenol group (H-bond donor/acceptor) and a sulfonamide moiety (strong H-bond acceptor).[1] These groups facilitate the formation of a robust intermolecular hydrogen-bonding network in the solid state, leading to high crystallinity and high lattice energy [1, 2].
Solvation: While methanol is a polar protic solvent capable of disrupting these bonds, the pi-pi stacking interactions of the phenyl ring and the rigidity of the piperazine core often require additional thermodynamic energy (heat) or chemical modification (pH adjustment) to overcome the lattice enthalpy [3].
Troubleshooting Guide (Q&A Format)
Q1: "I added the solid to methanol, but it remains a cloudy suspension. Is my compound impure?"
Diagnosis: Likely not impurity, but kinetic entrapment .[1]
Technical Explanation: Sulfonamide derivatives often exhibit a high "activation energy" for dissolution. The solvent molecules cannot immediately penetrate the crystal lattice at room temperature (
Sonicate: Place the sealed vial in an ultrasonic bath at
for 10–15 minutes. Sonication creates cavitation bubbles that mechanically disrupt the crystal habit, increasing the surface area for solvent interaction [4].
Visual Check: If the suspension turns into a fine, milky dispersion, it is wetting. If large clumps remain, proceed to Q2 .
Q2: "Sonication failed. Should I heat the solution?"
Diagnosis: The dissolution is likely endothermic .
Technical Explanation: Solubility of sulfonamides in alcohols typically increases with temperature because the positive enthalpy of solution (
) is driven by the entropy gain () at higher temperatures [5].[1]
Protocol A: Thermal Shift
Equip the reaction vessel with a reflux condenser (to prevent solvent loss).
Heat the methanol mixture to
(near boiling point of ).
Stir vigorously (600+ RPM).
Result: The solution should clear. If it precipitates upon cooling, you have created a supersaturated solution.[1] You may need to maintain a "warm" filtration or reduce concentration.
Q3: "Heat works, but the compound precipitates when cooled. How do I keep it stable at Room Temp?"
Diagnosis: The saturation point is too low for your target concentration. You need to modify the dielectric constant or ionization state .
Technical Explanation: The phenol group on HPMS is weakly acidic (
). In neutral methanol, the molecule is protonated and neutral, favoring the solid state.[1] Deprotonating the phenol creates a phenolate anion, drastically increasing solubility via ion-dipole interactions [6].[1]
Protocol B: pH Adjustment (The "Base Spike")
Add 1.05 equivalents of a base relative to HPMS.
Recommended: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) for organic compatibility.[1]
Alternative: 0.1 M NaOH in Methanol (if inorganic salts are acceptable).
Mechanism:
. The ionic form is highly soluble in methanol.
Q4: "I cannot use base because my reaction is pH-sensitive. What now?"
Diagnosis: You need a Co-solvent System .
Technical Explanation: Methanol (
) may not match the solubility parameter of the hydrophobic piperazine/phenyl core perfectly.[1] Adding a solvent with high dipolar aprotic character disrupts the lattice without chemical modification [7].
Protocol C: The DMSO Spike
Dissolve HPMS in a minimal volume of DMSO (Dimethyl sulfoxide) or DMF .
The following diagram illustrates the logical flow for resolving HPMS solubility issues in methanol.
Figure 1: Logical workflow for solubilizing HPMS. Follow the path based on visual feedback.
Experimental Protocols (Detailed)
Protocol: Preparation of 50 mM HPMS Stock Solution
Objective: Create a stable stock solution for biological assays or synthesis.
Weighing: Accurately weigh 8.9 mg of HPMS (MW
178.23 for core + 95.1 for methylsulfonamide 273.3 g/mol - verify exact MW based on specific substitution pattern) into a 20 mL scintillation vial.
Solvent Addition: Add 0.5 mL of DMSO . Vortex for 30 seconds. The solid should dissolve completely due to the high polarity of DMSO.
Dilution: Slowly add 9.5 mL of Methanol while swirling.
Observation: If turbidity appears at the interface, sonicate immediately.
Stabilization: If the solution remains cloudy, add 10
L of Triethylamine (TEA) .
Storage: Store at
. Inspect for crystal growth before use.[2] If crystals form, warm to before pipetting.
References
Delgado, D. R., & Martínez, F. (2014).[1] Solubility and solution thermodynamics of sulfadiazine in some ethanol + water mixtures. Journal of Molecular Liquids, 198, 286-296.[1]
Perlovich, G. L., et al. (2001).[1] Thermodynamic study of the solubility of some sulfonamides in octanol, water, and the mutually saturated solvents. Journal of Solution Chemistry, 30, 909–923.[1]
Bhatt, A., Kant, R., & Singh, R. K. (2016).[1][3] Synthesis of Some Bioactive Sulfonamide and Amide Derivatives of Piperazine Incorporating Imidazo[1,2-B]Pyridazine Moiety. Medicinal Chemistry (Los Angeles), 6(4).[1]
Kumar, S., et al. (2013).[1] Techniques for solubility enhancement of poorly soluble drugs: A review. Journal of Advanced Pharmacy Education & Research, 3(4).
Blanco-Márquez, J. H., et al. (2021).[1] Solubility of Sulfamethazine in the Binary Mixture of Acetonitrile + Methanol from 278.15 to 318.15 K. Liquids, 1(1), 13-27.[1]
Cayman Chemical. (2022).[4] 1-(3,5-Dimethylphenyl)piperazine Product Information (Solubility Data).
Sigma-Aldrich. (2023). Piperazine Solubility and Properties. [1]
Technical Support Center: Stability & Storage of 1-(2-Hydroxyphenyl)piperazin-4-methylsulfonamide
Status: Operational Ticket ID: REF-HPPMS-STAB-001 Assigned Specialist: Senior Application Scientist, Chemical Stability Unit 🛑 Emergency Triage: "Is My Sample Ruined?" Before proceeding to the detailed protocols, check y...
Stop. Purity is likely <95%. Do not use for quantitative binding assays (Ki/IC50).
Brown/Black Precipitate
Advanced polymerization/oxidation.
Critical Failure
Discard. Irreversible degradation has occurred.
Caking/Clumping
Hygroscopic moisture absorption.
Warning
Dry under vacuum over . Re-verify mass via NMR/LC-MS before use.
Yellowing (Solution)
Photodegradation (Sulfonamide radical formation).
Caution
Run LC-MS. If parent peak >98%, use immediately. Keep in dark.
Core Stability Profile: The "Why" Behind the Degradation
To minimize degradation, you must understand the molecular vulnerabilities of 1-(2-Hydroxyphenyl)piperazin-4-methylsulfonamide . This molecule contains two distinct "instability hotspots" that require conflicting preservation strategies.
The Chemical Vulnerabilities
The 2-Hydroxyphenyl Moiety (The "Achilles Heel"):
Risk: This electron-rich phenol is highly susceptible to Auto-oxidation . In the presence of trace oxygen and light, it forms phenoxy radicals, which rapidly convert into ortho-quinone imines (responsible for the pink color) and eventually polymerize into brown melanin-like pigments.
Equilibration: Remove the solid vial from the freezer. WAIT 30 MINUTES until it reaches room temperature.
Critical: Opening a cold vial causes atmospheric moisture to condense inside, leading to hydrolysis and caking.
Solvent Prep: Degas the DMSO by bubbling Argon/Nitrogen through it for 5 minutes or using sonication.
Dissolution: Add DMSO to the vial. Vortex briefly (5-10 seconds).
Note: Avoid excessive sonication which generates heat and free radicals.
Aliquot: Immediately split into single-use aliquots (e.g., 50 µL) in amber tubes.
Freeze: Flash freeze in liquid nitrogen (optional but recommended) and store at -80°C.
Rule:Never freeze-thaw more than once.
Frequently Asked Questions (FAQs)
Q1: Can I use ultrasonic baths to dissolve the compound?
Answer: Use with extreme caution. Ultrasonic cavitation generates local hotspots and hydroxyl radicals (
) in solution, which can initiate the oxidation of the phenolic ring. If you must sonicate, use a water bath filled with ice and limit duration to <30 seconds.
Q2: Why does my DMSO stock solution smell like sulfur?
Answer: This indicates degradation of the DMSO itself or the sulfonamide tail under thermal stress. If the solution is also yellow/brown, the sulfonamide bond may have cleaved. Discard the stock.
Q3: Can I store the compound in cell culture media?
Answer:No. Cell culture media (DMEM/RPMI) contains:
Riboflavin: A photosensitizer that generates singlet oxygen under light.
Iron/Copper salts: Catalysts for Fenton chemistry (radical generation).
pH ~7.4: Promotes phenolate formation.
Protocol: Add the compound to media immediately before the experiment. Do not store "pre-mixed" media.
Q4: How do I verify the purity if I suspect degradation?
Answer:
Method: Reverse-Phase HPLC (C18 column).
Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).
Detection: 254 nm (aromatic) and 280 nm (phenol).
Sign of Failure: Look for a peak eluting before the parent compound (more polar quinone/N-oxide species) or a broad "smear" late in the run (polymers).
Troubleshooting Decision Tree
Use this logic flow to resolve handling issues.
Figure 2: Troubleshooting logic for common physical changes in HPPMS samples.
References
Stability of Arylpiperazines: Caccia, S. (2007). N-dealkylation of arylpiperazine derivatives: disposition and metabolism. Current Drug Metabolism, 8(6), 612-622.
Phenolic Oxidation Mechanisms: Santa Cruz Biotechnology. (n.d.). 1-(2-Hydroxyphenyl)piperazine Safety Data Sheet. (Highlights air sensitivity and storage under inert gas). [2]
Sulfonamide Photodegradation: Boreen, A. L., et al. (2004). Photodegradation of sulfonamides in aqueous solution. Environmental Science & Technology. (Details the cleavage of S-N bonds under UV irradiation).
Handling Light Sensitive Compounds: Pharmaguideline. (2015). Protection of Light Sensitive Products. (Guidelines for amber glass and spectral protection).
Technical Support Center: Kinetic Optimization for 1-(2-Hydroxyphenyl)piperazin-4-methylsulfonamide
Executive Summary: The Kinetic "Sweet Spot" The synthesis of 1-(2-Hydroxyphenyl)piperazin-4-methylsulfonamide presents a classic chemoselectivity challenge. You possess a substrate with two nucleophilic sites: a secondar...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Kinetic "Sweet Spot"
The synthesis of 1-(2-Hydroxyphenyl)piperazin-4-methylsulfonamide presents a classic chemoselectivity challenge. You possess a substrate with two nucleophilic sites: a secondary amine (piperazine ring) and a phenolic hydroxyl group.
The Goal: Selective
-sulfonylation.
The Risk: Competitive
-sulfonylation (formation of the sulfonate ester).
While thermodynamic control often favors the formation of stable products over long periods, this reaction relies on kinetic control . The amine is more nucleophilic and reacts faster. However, extended reaction times—often defaulted to "overnight" in standard protocols—allow the slower phenol to react with excess methanesulfonyl chloride (MsCl), leading to impurities that are difficult to separate.
This guide replaces "guesswork" with a self-validating kinetic protocol.
Part 1: The Chemoselective Protocol
Do not treat reaction time as a static number (e.g., "2 hours"). Treat it as a dynamic variable dependent on temperature and stoichiometry.
Reagents & Stoichiometry
Component
Equiv.
Role
Critical Note
1-(2-Hydroxyphenyl)piperazine
1.0
Substrate
Limiting reagent.
Methanesulfonyl Chloride (MsCl)
1.05
Electrophile
Do not exceed 1.1 eq. Excess drives -sulfonylation.
Triethylamine (TEA)
1.2
Base
Scavenges HCl. Avoid strong inorganic bases (NaOH) initially to protect the phenol.
DCM or THF
-
Solvent
Anhydrous is preferred to prevent MsCl hydrolysis.
Step-by-Step Optimization Workflow
The Cold Start (0°C):
Dissolve the piperazine substrate and TEA in DCM.
Cool to 0–5°C .
Why? Low temperature suppresses the reaction rate of the phenol (the "harder" nucleophile) significantly more than the amine (the "softer" nucleophile).
Controlled Addition (T = 0 to 30 min):
Add MsCl dropwise over 20–30 minutes.
Technique: Maintain internal temperature < 5°C. A rapid exotherm indicates loss of kinetic control.
The Kinetic Window (T = 30 min to 3 hrs):
Allow the reaction to warm to Room Temperature (20–25°C).
Sampling: Begin HPLC monitoring immediately upon reaching RT.
Part 2: Kinetic Profiling & Visualization
Understanding the competing pathways is essential for troubleshooting.
Reaction Pathway Diagram
Caption: Kinetic competition between N-sulfonylation (Fast) and O-sulfonylation (Slow).
Part 3: Troubleshooting & FAQ
Q1: My HPLC shows 5-10% starting material remaining, but the impurity is already forming. Should I wait?
A:No. Stop the reaction.
Reasoning: As the concentration of starting amine drops, the reaction rate slows (
). Meanwhile, the concentration of your product (which contains a phenol) is high. The probability of MsCl reacting with the phenol increases relative to the remaining amine.
Action: Quench the reaction. It is easier to remove unreacted starting material (via acid wash) than to separate the bis-sulfonated impurity.
Q2: I accidentally ran the reaction "overnight" and have significant O-sulfonylated impurity. Is the batch lost?
A:Not necessarily. You can perform a Selective Hydrolysis Rescue .
The Chemistry: Sulfonate esters (on the phenol) are more labile (unstable) to base hydrolysis than sulfonamides (on the amine).
Rescue Protocol:
Evaporate the reaction solvent.
Redissolve the crude residue in MeOH/Water (3:1).
Add NaOH (2.0 eq) and stir at RT for 30–60 minutes.
Monitor: The bis-sulfonated impurity should convert back to the desired product. The sulfonamide bond is robust and will survive this mild base treatment.
Re-acidify to pH 5-6 and extract.
Q3: How does "Mixing Time" affect the reaction time?
A: Poor mixing creates local "hotspots" of high MsCl concentration. In these hotspots, the local stoichiometry exceeds 1:1, causing immediate
-sulfonylation regardless of the global average.
Requirement: Ensure vigorous stirring (vortexing) during the MsCl addition step.
Part 4: Decision Logic for Endpoint Determination
Use this logic flow to determine the exact moment to quench your specific batch.
Caption: Logic flow for determining reaction endpoint and necessary corrective actions.
References
Synthesis of 1-(4-hydroxyphenyl)-4-(methylsulfonyl)piperazine. (General procedure for hydroxyphenyl-piperazine sulfonylation and hydrolysis rescue). PrepChem. Available at: [Link]
Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. Molbank, 2024. (Methodology for piperazine sulfonylation). Available at: [Link]
Technical Support Center: Thermal Stabilization of 1-(2-Hydroxyphenyl)piperazin-4-methylsulfonamide
Introduction: The Stability Paradox You are likely working with this compound because of its dual-pharmacophore nature: the 1-(2-hydroxyphenyl)piperazine (1,2-HPP) core (common in serotonergic modulation) and the methyls...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Stability Paradox
You are likely working with this compound because of its dual-pharmacophore nature: the 1-(2-hydroxyphenyl)piperazine (1,2-HPP) core (common in serotonergic modulation) and the methylsulfonamide tail.
From a formulation perspective, this molecule presents a "Stability Paradox":
The Phenol Vulnerability: The electron-rich 2-hydroxyphenyl group is highly susceptible to oxidative degradation (forming quinones/semiquinones), leading to rapid discoloration (pinking/browning).
The Sulfonamide Vulnerability: While generally robust, the sulfonamide moiety is prone to hydrolysis at extreme pH values or high temperatures (e.g., autoclaving), often driven by specific acid/base catalysis.
This guide provides a self-validating troubleshooting workflow to stabilize this compound against thermal stress.
Part 1: Diagnostic Troubleshooting (Q&A)
Issue 1: Discoloration (Pink, Red, or Brown Shift)
User Report: "My formulation is clear initially but turns pink/brown after 2 weeks at 40°C, or immediately upon autoclaving."
Root Cause Analysis:
This is the hallmark of oxidative coupling . The 2-hydroxyphenyl moiety undergoes radical oxidation to form ortho-quinone intermediates, which polymerize into colored melanoid-like compounds. This is accelerated by heat, light, and trace metals.
Neutral pH (6–7): Use Sodium Ascorbate or Cysteine .
Excipient Check: Ensure you are not using reducing sugars (Lactose, Glucose).[1] The secondary amine in the piperazine ring will undergo a Maillard Reaction , causing intense browning.
Issue 2: Precipitation Upon Heating
User Report: "The drug dissolves at room temperature but precipitates during thermal stress testing."
Root Cause Analysis:
This is a pKa-Temperature Shift .
The Molecule: It is zwitterionic. The piperazine nitrogen is basic (
), and the phenol/sulfonamide are acidic ().
The Physics: As temperature increases, the
of amine buffers typically decreases (shifting pH), while the intrinsic solubility of the drug changes. If the formulation pH drifts toward the molecule's isoelectric point (pI), solubility collapses.
Corrective Protocol:
Buffer Selection: Switch to a buffer with a low enthalpy of ionization (
), such as Phosphate or Citrate . Avoid Tris or Histidine, which exhibit massive pH shifts during heating.
Cosolvency: Incorporate 10-20% Propylene Glycol or PEG 400 to increase the solubility window and suppress hydrolysis.
Issue 3: Potency Loss (Without Color Change)
User Report: "HPLC shows 5-10% drug loss, but the solution remains clear."
Root Cause Analysis:
This indicates Hydrolysis or N-Oxidation .
Hydrolysis:[2][3][4][5][6] Cleavage of the sulfonamide bond (releasing the piperazine core and methanesulfonic acid).
N-Oxidation: The piperazine nitrogen oxidizes to an N-oxide (colorless).
Corrective Protocol:
pH-Rate Profiling: (See Part 2). You are likely operating in a pH region where specific acid/base catalysis is dominant.
Peroxide Check: If using surfactants (Polysorbate 80/Tween), test them for peroxides. Peroxides drive N-oxidation. Use "Low Peroxide" grade surfactants.
Part 2: Formulation Optimization Protocols
Protocol A: The "Goldilocks" pH-Rate Profile
Objective: Determine the exact pH where thermal degradation is minimized.
Methodology:
Preparation: Prepare 1 mg/mL drug solutions in 50mM buffers ranging from pH 2.0 to 10.0 (0.5 unit increments).
Interpretation: The graph will likely be U-shaped or V-shaped. The lowest point is your pH of Maximum Stability .
Protocol B: Cyclodextrin Shielding
Objective: Encapsulate the hydroxyphenyl group to prevent oxidation.
Mechanism: The hydrophobic cavity of Hydroxypropyl-
-Cyclodextrin (HP--CD) can host the phenyl ring, physically blocking oxygen access and steric attacks.
Step-by-Step:
Prepare a 20% (w/v) HP-
-CD solution in water.
Add the drug to excess (supersaturated).
Stir for 24 hours at room temperature.
Filter (0.45 µm).
Compare thermal stability of this complex vs. the free drug. Expect a 2-5x increase in half-life.
Part 3: Visualizing the Stability Logic
The following diagrams illustrate the degradation pathways and the decision matrix for troubleshooting.
Diagram 1: Degradation Pathways
Caption: Mechanistic breakdown of thermal instability sources for 1-(2-Hydroxyphenyl)piperazin-4-methylsulfonamide.
Diagram 2: Troubleshooting Decision Tree
Caption: Step-by-step workflow for stabilizing the formulation based on observed symptoms.
Summary Data Table: Stabilizer Selection
Stabilizer Class
Compound Recommendation
Concentration
Mechanism of Action
Chelating Agent
Disodium EDTA
0.05% - 0.1% w/v
Sequestration of to prevent radical initiation.
Antioxidant (Aq)
Sodium Metabisulfite
0.1% - 0.2% w/v
Sacrificial oxidation (preferred at pH < 6).
Antioxidant (Aq)
Sodium Ascorbate
0.1% - 0.5% w/v
Radical scavenger (preferred at pH > 6).
Buffer
Sodium Phosphate
10mM - 50mM
Low minimizes pH drift during heat stress.
Complexing Agent
HP--Cyclodextrin
10% - 20% w/v
Molecular encapsulation of the phenol ring.
References
Iley, J., et al. (2001).[8] Kinetics and mechanism of hydrolysis of N-amidomethylsulfonamides. Royal Society of Chemistry. Available at: [Link]
Piggott, A. M., & Karuso, P. (2007). Hydrolysis rates of alkyl and aryl sulfinamides: evidence of general acid catalysis. Tetrahedron Letters. Available at: [Link]
Begum, S., et al. (2020).[9] Antioxidant Activity of Piperazine Compounds: A Brief Review. Asian Journal of Chemistry. Available at: [Link]
Wang, L., et al. (2014). Study on Thermal Decomposition Kinetics of Sulfonamide Potentiator-Trimethoprim. Asian Journal of Chemistry. Available at: [Link]
Comparative Guide: Synthetic vs. Commercial Grades of 1-(2-Hydroxyphenyl)piperazin-4-methylsulfonamide
[1] Executive Summary In the high-stakes arena of GPCR ligand discovery and kinase inhibition, the integrity of your probe compounds is non-negotiable.[1] This guide provides a technical comparison between Commercial Gra...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
In the high-stakes arena of GPCR ligand discovery and kinase inhibition, the integrity of your probe compounds is non-negotiable.[1] This guide provides a technical comparison between Commercial Grade (Catalog) and Synthetic Grade (High-Purity) variants of 1-(2-Hydroxyphenyl)piperazin-4-methylsulfonamide (CAS 1221792-82-0).[1]
While commercial sources offer convenience, they frequently suffer from a critical, often overlooked flaw specific to this scaffold: Regio-promiscuity during sulfonylation .[1] The presence of the ortho-hydroxyl group creates a competition between
-sulfonylation (desired) and -sulfonylation (impurity), a nuance often missed in bulk manufacturing but controlled in custom synthetic grades.[1]
Functional Moiety: The ortho-hydroxyl group serves as a critical hydrogen bond donor/acceptor in the binding pocket, distinguishing it from its para-isomer analogues.[1]
The Chemical Hazard:
In standard bulk synthesis, the reaction of 1-(2-hydroxyphenyl)piperazine with methanesulfonyl chloride (MsCl) occurs under basic conditions.[1] Without strict pH control or protecting groups, the phenolic oxygen competes with the piperazine nitrogen.
The following table summarizes the divergent profiles of off-the-shelf catalog reagents versus purpose-synthesized standards.
Feature
Commercial Grade (Catalog)
Synthetic Grade (Optimized)
Purity Specification
Typically 95% (NMR/LCMS)
>99.5% (qNMR/HPLC)
Primary Impurity
-Sulfonylated byproducts (1-5%)
<0.1% (Controlled via protection)
Salt Form
Variable (Free base, HCl, or TFA salt)
Defined (Usually Free Base or specific salt)
Regio-Isomerism
Risk of para-isomer contamination (from starting material)
Isomerically pure (verified by NOESY)
Solubility
Inconsistent (due to salt/polymer residues)
Consistent & Predictable
Application
Initial HTS, Rough SAR
determination, Crystallography, In vivo
Cost Efficiency
High (Low upfront cost)
Low (High upfront, but saves re-testing)
The "Silent Killer" in Bioassays
Using Commercial Grade (95%) material in sensitive assays can lead to false negatives .[1] The
-sulfonylated impurity caps the hydroxyl group, obliterating the H-bond capability required for receptor binding.[1] If your sample is 5% impurity, but that impurity acts as a competitive antagonist or has varying solubility, your curves will shift unpredictably.
Visualization: The Synthesis & Impurity Pathway[1]
The diagram below illustrates the mechanistic divergence between bulk commercial synthesis and optimized laboratory synthesis, highlighting the origin of the critical
-mesyl impurity.
Figure 1: Mechanistic divergence showing how lack of protection strategies in commercial bulk synthesis leads to O-sulfonylated impurities.[1]
Experimental Validation Protocols
To validate the grade of your material, do not rely solely on the vendor's Certificate of Analysis (CoA). Use these self-validating protocols.
Protocol A: Differential Solubility Test (Quick Check)
Rationale: The O,N-bis-mesyl impurity is significantly more lipophilic than the desired product due to the capping of the phenolic hydroxyl and the amine.[1]
Dissolve 5 mg of sample in Dichloromethane (DCM) .
Extract with 0.1 M NaOH (aqueous).
Observation:
Synthetic Grade: The product (containing the phenolic -OH) will deprotonate and partition significantly into the aqueous phase (or precipitate at the interface).[1]
Commercial Grade (Impure): The
-bis-mesyl impurity lacks the acidic phenol proton and will remain strictly in the DCM layer.[1]
Analyze the DCM layer via TLC.[1] Any spot remaining indicates
Use this logic flow to determine the necessary investment for your project stage.
Figure 2: Decision matrix for selecting chemical grade based on research phase.
References
PubChem. 1-(4-(Methylsulfonyl)phenyl)piperazine Compound Summary. National Library of Medicine.[1] [Link] (Note: Para-isomer analogue used for structural property comparison).[1]
MDPI (Molbank). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures.[1] (2024).[1][3] [Link] (Demonstrates sulfonylation protocols and impurity risks in piperazine scaffolds).
Lab Manager. The Most Common Grades of Reagents and Chemicals.[Link]
A Comprehensive Guide to the Safe Disposal of 1-(2-Hydroxyphenyl)piperazin-4-methylsulfonamide
For laboratory professionals engaged in cutting-edge research and development, the integrity of our work extends beyond groundbreaking discoveries to the responsible management of the chemical entities we handle. This gu...
Author: BenchChem Technical Support Team. Date: February 2026
For laboratory professionals engaged in cutting-edge research and development, the integrity of our work extends beyond groundbreaking discoveries to the responsible management of the chemical entities we handle. This guide provides a detailed, scientifically-grounded protocol for the proper disposal of 1-(2-Hydroxyphenyl)piperazin-4-methylsulfonamide. In the absence of a specific Safety Data Sheet (SDS) for this compound, this procedure is synthesized from the known hazards of its constituent chemical moieties—phenols, piperazines, and sulfonamides—and established principles of hazardous waste management.
The core principle of this guide is risk mitigation through informed caution. Given the compound's structural components, it must be treated as hazardous waste. Improper disposal, such as discarding it down the drain or in regular trash, is strictly prohibited to prevent potential environmental contamination and ensure compliance with regulatory standards.[1][2][3]
Part 1: Hazard Assessment and Waste Characterization
To establish a safe disposal protocol, we must first understand the potential hazards associated with 1-(2-Hydroxyphenyl)piperazin-4-methylsulfonamide by examining its structural components.
Phenolic Group: The hydroxyphenyl moiety classifies this compound as a phenol derivative. Phenols are known to be toxic and corrosive, capable of causing chemical burns upon contact.[4][5] They are also environmental hazards and should never be disposed of via the sewer system.[2][5]
Piperazine Moiety: Piperazine and its derivatives can be harmful if swallowed and may cause severe skin and eye irritation.[6] Some piperazine compounds are also recognized as being harmful to aquatic life.[1]
Sulfonamide Group: While many sulfonamides have established therapeutic uses, as a class of research chemicals, they should be handled with care. The overall toxicological profile of this specific compound is unknown.
Given these characteristics, 1-(2-Hydroxyphenyl)piperazin-4-methylsulfonamide waste must be classified as hazardous. The following table summarizes the anticipated hazard profile.
Structural Moiety
Associated Hazards
Primary Disposal Concern
2-Hydroxyphenyl
Toxic, Corrosive, Environmental Hazard
No drain disposal; requires chemical waste stream.
Piperazine
Harmful if Swallowed, Skin/Eye Irritant, Potential Aquatic Toxicity
Segregation as chemical waste to prevent environmental release.
Methylsulfonamide
Unknown; handle with caution
Assume hazardous nature in the absence of specific data.
Part 2: Personal Protective Equipment (PPE) and Safety Precautions
Prior to handling 1-(2-Hydroxyphenyl)piperazin-4-methylsulfonamide for disposal, it is imperative to be equipped with the appropriate PPE to minimize exposure risks.
Eye Protection: Wear safety glasses with side shields or chemical splash goggles.[4][7]
Hand Protection: Use chemically resistant gloves, such as nitrile or neoprene.[4] If incidental contact occurs, change gloves immediately.
Body Protection: A standard laboratory coat should be worn at all times.[4][7]
Ventilation: All handling and preparation for disposal of this compound, particularly if in powdered form or if solutions are being prepared, should be conducted within a certified chemical fume hood to prevent inhalation of any dust or aerosols.[2][4]
Part 3: Step-by-Step Disposal Protocol
The disposal of 1-(2-Hydroxyphenyl)piperazin-4-methylsulfonamide must be managed through your institution's Environmental Health and Safety (EHS) department or equivalent hazardous waste management program.[1][7] The following steps provide a systematic approach to ensure safe and compliant disposal.
Step 1: Waste Segregation and Collection
Solid Waste:
Collect unadulterated solid 1-(2-Hydroxyphenyl)piperazin-4-methylsulfonamide in a dedicated, sealable, and chemically compatible container.[2]
Contaminated consumables, including gloves, weighing paper, pipette tips, and paper towels, must also be collected as solid hazardous waste.[2][8] These items should be placed in a separate, clearly labeled container or a securely sealed bag designated for solid chemical waste.
Liquid Waste:
Solutions containing 1-(2-Hydroxyphenyl)piperazin-4-methylsulfonamide should be collected in a dedicated, leak-proof, and shatter-proof container, preferably glass or a compatible plastic.[1][9]
Do not mix this waste with other waste streams unless explicitly permitted by your institution's EHS guidelines.[1] Incompatible chemicals can lead to dangerous reactions.[10]
Step 2: Container Labeling
Proper labeling is a critical component of safe waste management and is mandated by regulatory bodies like the EPA and OSHA.[11][12]
Affix a "HAZARDOUS WASTE" label to your waste container.[7][12]
Clearly write the full chemical name: "1-(2-Hydroxyphenyl)piperazin-4-methylsulfonamide". Avoid using abbreviations or chemical formulas.[7][12]
List all constituents of the waste, including solvents, with their approximate concentrations or percentages.[12]
Indicate the primary hazards associated with the waste (e.g., "Toxic," "Irritant").
Ensure the date of waste accumulation is recorded on the label.
Step 3: Waste Storage
Waste containers must be kept tightly sealed at all times, except when adding waste, to prevent spills and the release of vapors.[1][7]
Store the sealed waste container in a designated satellite accumulation area within the laboratory.[7][12] This area should be under the control of laboratory personnel.[11]
Ensure the storage area is secure, well-ventilated, and away from incompatible chemicals.[1][11] Secondary containment is recommended to mitigate the impact of potential spills.[11]
Step 4: Arranging for Final Disposal
Once the waste container is nearly full (approximately 90% capacity) or when the experiment is complete, arrange for disposal through your institution's EHS department.[2][12]
The most appropriate method for the final disposal of this type of chemical waste is high-temperature incineration by a licensed hazardous waste disposal company.[1][13] This ensures the complete destruction of the compound.
Never attempt to treat or neutralize this chemical waste in the laboratory unless you have a specific, validated, and EHS-approved protocol.
Step 5: Decontamination of Empty Containers
Empty containers that once held 1-(2-Hydroxyphenyl)piperazin-4-methylsulfonamide must be decontaminated before being discarded.
Triple rinse the container with a suitable solvent (e.g., ethanol or acetone).[1]
Collect the rinsate as hazardous liquid waste and add it to your designated liquid waste container for this compound.[1]
After thorough decontamination, deface the original label and dispose of the container according to your institution's guidelines for non-hazardous laboratory glass or plastic.
Part 4: Emergency Procedures
In the event of a spill or exposure, immediate and appropriate action is crucial.
Small Spill (Contained within a fume hood):
Wearing appropriate PPE, absorb the spill with a chemical absorbent material.
Collect the contaminated absorbent material in a sealed bag or container, label it as hazardous waste, and dispose of it accordingly.
Clean the spill area with a suitable solvent and then with soap and water.
Large Spill (Outside of a fume hood):
Evacuate the immediate area and alert your colleagues.
Contact your institution's EHS or emergency response team for assistance.
Personal Exposure:
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove any contaminated clothing.[6] Seek medical attention.
Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[6] Seek immediate medical attention.
Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention.[14]
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[14]
Visualization of the Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of 1-(2-Hydroxyphenyl)piperazin-4-methylsulfonamide.
Caption: Disposal decision workflow for 1-(2-Hydroxyphenyl)piperazin-4-methylsulfonamide.
By adhering to this comprehensive disposal guide, researchers can ensure they are protecting themselves, their colleagues, and the environment, while maintaining the highest standards of laboratory safety and regulatory compliance.
References
Safe Disposal of 4-(Piperazin-1-YL)oxan-3-OL: A Guide for Laboratory Professionals. Benchchem.
Navigating the Safe Disposal of 1-(Piperazin-2-yl)ethanol: A Procedural Guide. Benchchem.
How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. Published May 21, 2025.
Phenol, Chloroform, or TRIzol™ Waste Disposal. University of Tennessee Health Science Center Research Safety Affairs. Published May 26, 2022.
Navigating the Disposal of N,N-Dimethylphenothiazine-2-sulphonamide: A Guide for Laboratory Professionals. Benchchem.
How can I dispose phenol? ResearchGate. Published January 9, 2015.
Hazardous Chemical Waste Management Guidelines. Columbia University Research.
Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Center for Biotechnology Information.
How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. Published April 11, 2022.
Laboratory Waste Disposal Safety Protocols. National Science Teaching Association. Published August 16, 2024.
The Laboratory Standard. Vanderbilt University Medical Center Office of Clinical and Research Safety.
Phenol Standard Operating Procedure. Yale Environmental Health & Safety. Revised June 2022.
Disposal of Chemicals in the Laboratory. Environmental Marketing Services. Published July 15, 2024.
Safety Data Sheet - Piperazine. Cayman Chemical. Published November 19, 2025.
SAFETY DATA SHEET - 1-Acetyl-4-(4-hydroxyphenyl)piperazine. Fisher Scientific.
Phenol - Standard Operating Procedure. University of Michigan Environment, Health & Safety.
SAFETY DATA SHEET - Piperazine Anhydrous. TCI Chemicals. Published March 28, 2025.
A Comprehensive Guide to the Safe Handling of 1-(2-Hydroxyphenyl)piperazin-4-methylsulfonamide
Hazard Identification and Risk Assessment 1-(2-Hydroxyphenyl)piperazin-4-methylsulfonamide is a solid compound whose toxicological properties have not been fully elucidated. However, an analysis of its structure suggests...
Author: BenchChem Technical Support Team. Date: February 2026
Hazard Identification and Risk Assessment
1-(2-Hydroxyphenyl)piperazin-4-methylsulfonamide is a solid compound whose toxicological properties have not been fully elucidated. However, an analysis of its structure suggests several potential hazards that must be managed through rigorous safety protocols.
Piperazine Moiety: The piperazine ring is a known structural alert. Compounds containing this feature can be corrosive and cause severe skin and eye damage.[1][2][3] They may also act as sensitizers, leading to allergic skin reactions or respiratory difficulties upon inhalation.[1][2] Some piperazine derivatives are also suspected of having reproductive toxicity.[1][2][3][4]
Hydroxyphenyl Group: Phenolic compounds can be irritants and may be harmful if absorbed through the skin or ingested.[5]
Sulfonamide Group: While many sulfonamides are valued for their therapeutic effects, they can also be potent allergens in susceptible individuals.[6]
Given these potential risks, it is prudent to handle 1-(2-Hydroxyphenyl)piperazin-4-methylsulfonamide as a hazardous substance.
Skin, eye, and respiratory tract irritation[5][7][8]
Reproductive Toxicity
Piperazine
Ingestion, Inhalation
Suspected of damaging fertility or the unborn child[1][2][3][4]
Engineering Controls: The First Line of Defense
The primary objective is to minimize exposure. This is best achieved through robust engineering controls.
Chemical Fume Hood: All weighing and handling of solid 1-(2-Hydroxyphenyl)piperazin-4-methylsulfonamide, as well as the preparation of its solutions, must be conducted in a certified chemical fume hood. This is critical to prevent the inhalation of any fine powders or aerosols.[9]
Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are promptly diluted and removed.[1][10]
Proximity to Safety Equipment: An eyewash station and a safety shower must be readily accessible and located near the workstation where the compound is handled.[1][5][7]
Personal Protective Equipment (PPE): A Multi-Layered Approach
A comprehensive PPE strategy is essential for the safe handling of this compound. PPE should be viewed as the final barrier between the researcher and the chemical hazard.[11]
Body Part
Recommended PPE
Specifications and Rationale
Eyes/Face
Safety goggles with side shields or a full-face shield
Standard safety glasses are insufficient. Goggles provide a seal around the eyes to protect against dust and splashes. A face shield offers an additional layer of protection for the entire face.[8][9][11] Must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[1][5][9]
Hands
Double-gloving with chemical-resistant gloves (e.g., nitrile)
Double-gloving is recommended to prevent contamination of the surrounding area when removing the outer, potentially contaminated glove.[11] Powder-free nitrile gloves offer good chemical resistance and prevent powder from absorbing and spreading the chemical.[11][12] Gloves should be inspected before use and changed every 30-60 minutes or immediately upon known or suspected contact with the compound.[11]
Body
Laboratory coat or chemical-resistant coverall
A fully buttoned lab coat should be worn at all times. For procedures with a higher risk of contamination, disposable chemical-resistant coveralls are recommended.[9][13]
Respiratory
NIOSH-approved N95 or higher respirator
A respirator is recommended if there is a potential for generating dust or aerosols, especially when working outside of a fume hood.[9][14] Use should be in accordance with a comprehensive respiratory protection program.[12]
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational protocol is crucial for minimizing risk.
Preparation and Weighing
Don PPE: Before entering the designated handling area, don all required PPE as outlined in the table above.
Prepare the Work Area: Ensure the chemical fume hood is clean and uncluttered. Place a disposable absorbent liner on the work surface to contain any potential spills.
Weighing: Conduct all weighing operations within the fume hood. Use a spatula to carefully transfer the solid compound to a tared container. Avoid creating dust.
Container Closure: Tightly seal the container immediately after weighing.
Solution Preparation
Solvent Addition: In the fume hood, slowly add the desired solvent to the container with the weighed compound.
Dissolution: Cap the container and mix by gentle swirling or sonication until the solid is fully dissolved.
Labeling: Clearly label the container with the compound name, concentration, solvent, date, and appropriate hazard warnings.
Post-Handling
Decontamination: Wipe down the work surface in the fume hood and any equipment used with an appropriate solvent (e.g., 70% ethanol), followed by a mild detergent solution.
Glove Removal: Remove the outer pair of gloves and dispose of them as hazardous waste before leaving the fume hood.[11]
Hand Washing: After removing all PPE, wash hands thoroughly with soap and water.[5][9][10]
Emergency Response Plan
In the event of an accidental exposure or spill, a rapid and informed response is critical.
Caption: Emergency Response Workflow for Accidental Exposure.
First-Aid Measures
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][5][10][15]
Skin Contact: Immediately wash skin with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[1][5][10][15]
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[5][10][15]
Ingestion: Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][15]
Disposal Plan
All waste generated from handling 1-(2-Hydroxyphenyl)piperazin-4-methylsulfonamide must be treated as hazardous waste.
Segregation: All contaminated materials, including gloves, disposable lab coats, absorbent pads, and empty containers, should be collected in a designated, labeled, and sealed hazardous waste container.
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the chemical name.
Storage: Store the waste container in a designated, secure area away from incompatible materials.
Disposal: Arrange for disposal through your institution's environmental health and safety office. Do not dispose of this chemical down the drain or in regular trash.[1][5][8][10]
By adhering to these comprehensive safety measures, researchers can confidently and safely handle 1-(2-Hydroxyphenyl)piperazin-4-methylsulfonamide, ensuring both personal safety and the integrity of their research.
References
BenchChem. (n.d.). Personal protective equipment for handling N-(2,5-dichlorophenyl)benzenesulfonamide.
Fisher Scientific. (2018, January 18). Safety Data Sheet: Piperazine.
Fisher Scientific. (n.d.). Safety Data Sheet: 1-Acetyl-4-(4-hydroxyphenyl)piperazine.
Fisher Scientific. (n.d.). Safety Data Sheet: 1-(4-Methoxyphenyl)piperazine-1,4-diylium dichloride.
U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
Thermo Fisher Scientific. (2010, November 24). Safety Data Sheet: Piperazine, anhydrous.
Centers for Disease Control and Prevention. (2024, September 20). PPE and Decontamination.
Thermo Fisher Scientific. (2025, September 7). Safety Data Sheet: 1-Acetyl-4-(4-hydroxyphenyl)piperazine.
Canadian Agency for Drugs and Technologies in Health. (n.d.). Safe handling of hazardous drugs.
Pharmacy Purchasing & Products Magazine. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs.
TCI Chemicals. (2025, March 28). Safety Data Sheet: Piperazine Anhydrous.
CymitQuimica. (2026, February 8). Safety Data Sheet: 1-(4-Aminophenyl)-4-(4-hydroxyphenyl)piperazine.
Fisher Scientific. (2012, January 31). Safety Data Sheet: 1-(4-Hydroxyphenyl)piperazine.
European Directorate for the Quality of Medicines & HealthCare. (n.d.). Safety Data Sheet: Piperazine.
Australian Government Department of Health. (2018, October 26). Piperazine salts: Human health tier II assessment.
MDPI. (2024, September 9). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures.
Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Hydrazines.
Minnesota Department of Health. (n.d.). Toxicological Summary for: Sulfamethazine. Retrieved February 24, 2026, from Minnesota Department of Health website.